Cas no 1804741-69-2 (Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate)
Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C10H6F7NO3/c1-20-6(19)3-4-2-5(21-10(15,16)17)18-8(7(4)11)9(12,13)14/h2H,3H2,1H3
- InChI Key: VIMDLKHDSHIHHZ-UHFFFAOYSA-N
- SMILES: FC1C(C(F)(F)F)=NC(=CC=1CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 371
- XLogP3: 3.2
- Topological Polar Surface Area: 48.4
Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099087-1g |
Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate |
1804741-69-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate
Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804741-69-2): A Comprehensive Overview
Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate, identified by its CAS number 1804741-69-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic ring structure that is widely recognized for its diverse biological activities and pharmacological properties. The presence of multiple fluorine atoms and functional groups such as trifluoromethoxy and trifluoromethyl enhances its chemical reactivity and potential therapeutic applications.
The molecular structure of Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate is characterized by a pyridine core substituted with a fluoro group at the 3-position, a trifluoromethoxy group at the 6-position, and a trifluoromethyl group at the 2-position. Additionally, the presence of an acetate ester group at the 4-position contributes to its unique chemical profile. This arrangement of substituents imparts specific electronic and steric properties, making it a valuable scaffold for drug discovery and development.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atoms in Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. For instance, the electron-withdrawing nature of fluorine atoms can influence the electronic distribution within the molecule, thereby affecting its interactions with enzymes and receptors.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The pyridine core is a common motif in many drugs used to treat various diseases, including cancer, infectious diseases, and neurological disorders. Researchers have leveraged the structural versatility of pyridines to design molecules with enhanced efficacy and reduced toxicity. Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate represents a promising candidate for further exploration in this context.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For example, compounds containing fluoro groups have been shown to exhibit improved pharmacological profiles compared to their non-fluorinated counterparts. The ability of fluorine atoms to increase lipophilicity and binding affinity has made them indispensable in the design of small-molecule drugs. Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate exemplifies how strategic fluorination can enhance a molecule's therapeutic potential.
The synthesis of Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. The complexity of its synthesis underscores the compound's significance in pharmaceutical research.
The biological activity of Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate has been extensively studied in various preclinical models. Preliminary findings suggest that it may possess potent inhibitory effects against certain enzymes and receptors implicated in disease pathogenesis. For instance, its structural features make it a plausible candidate for targeting kinases and other enzymes involved in cancer signaling pathways. Additionally, its ability to cross the blood-brain barrier could make it useful in treating neurological disorders.
The development of new drugs is often hindered by challenges such as poor solubility, rapid metabolism, and off-target effects. However, the strategic use of fluorinated pyridines like Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate can help overcome these obstacles. Fluorine atoms can improve solubility by enhancing lipophilicity while maintaining metabolic stability. Furthermore, they can reduce unwanted interactions by fine-tuning electronic properties.
In conclusion, Methyl 3-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804741-69-2) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of fluorinated substituents makes it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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